4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a pyrazolyl group and a piperazinyl group linked to a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Substitution with Pyrazole: The pyrazolyl group is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with a pyrazole derivative in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution of the halogenated pyrimidine with 4-[(2,4-difluorophenyl)methyl]piperazine under basic conditions, often using a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the difluorophenyl moiety, potentially converting it to a more reactive phenyl group.
Substitution: The pyrimidine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted pyrimidine and pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating biological pathways.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its diverse reactivity profile makes it valuable for various applications.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the piperazine and pyrazole moieties contribute to its overall activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
- 4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
- 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-imidazol-1-yl)pyrimidine
Uniqueness
The presence of the difluorophenyl group in 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine distinguishes it from similar compounds. This group enhances its lipophilicity and binding affinity, potentially leading to improved biological activity and specificity.
Properties
IUPAC Name |
4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6/c19-15-3-2-14(16(20)10-15)12-24-6-8-25(9-7-24)17-11-18(22-13-21-17)26-5-1-4-23-26/h1-5,10-11,13H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGNGQDTICIQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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